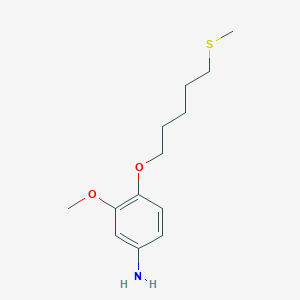
3-methoxy-4-(5-methylsulfanylpentoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Anisidine, 4-((5-(methylthio)pentyl)oxy)-: is a chemical compound with the molecular formula C13H21NO2S and a molecular weight of 255.38 g/mol . This compound is known for its bioactive properties and is used primarily in scientific research.
Méthodes De Préparation
The synthesis of m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- involves several steps. The general synthetic route includes the reaction of m-Anisidine with a suitable alkylating agent to introduce the 4-((5-(methylthio)pentyl)oxy) group. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- can be compared with similar compounds such as:
m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)-: This compound has a similar structure but with a p-methoxyphenyl group instead of a methylthio group.
m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate: This compound features a benzyloxy group and is used in similar research applications.
The uniqueness of m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
106270-88-6 |
|---|---|
Formule moléculaire |
C13H21NO2S |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
3-methoxy-4-(5-methylsulfanylpentoxy)aniline |
InChI |
InChI=1S/C13H21NO2S/c1-15-13-10-11(14)6-7-12(13)16-8-4-3-5-9-17-2/h6-7,10H,3-5,8-9,14H2,1-2H3 |
Clé InChI |
DBEKNFDHJQPQEI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCSC |
SMILES canonique |
COC1=C(C=CC(=C1)N)OCCCCCSC |
Key on ui other cas no. |
106270-88-6 |
Synonymes |
3-methoxy-4-(5-methylsulfanylpentoxy)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















